2,3-Dimethyloctane

説明

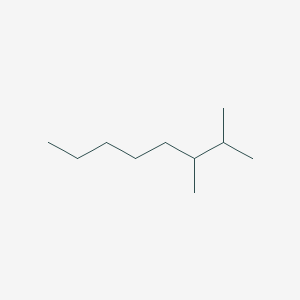

Structure

3D Structure

特性

IUPAC Name |

2,3-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-6-7-8-10(4)9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNDMUOGQJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871182 | |

| Record name | 2,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-60-3 | |

| Record name | Octane, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,3-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the branched alkane 2,3-dimethyloctane. The information presented is curated for an audience with a strong background in organic chemistry, particularly those involved in pharmaceutical research and development, where the synthesis of specific aliphatic structures is often a crucial step. This document details two primary retrosynthetic approaches: the Corey-House synthesis and a Grignard reagent-based method, offering detailed experimental protocols, quantitative data, and logical workflow visualizations.

Retrosynthetic Analysis and Proposed Pathways

The synthesis of a simple branched alkane such as this compound (C₁₀H₂₂) can be approached by forming a key carbon-carbon bond at various positions within the molecule. Two logical disconnections are explored in this guide:

-

Pathway A: Corey-House Synthesis: This approach involves the coupling of an organocuprate with an alkyl halide. A strategic disconnection of the C4-C5 bond suggests the reaction between a di(sec-butyl)cuprate and a pentyl halide.

-

Pathway B: Grignard Reagent-based Synthesis: This pathway entails the addition of a Grignard reagent to a ketone, followed by the reduction of the resulting tertiary alcohol. A disconnection at the C2-C3 bond points towards the reaction of a methyl Grignard reagent with a 3-methyl-2-octanone, followed by deoxygenation.

Pathway A: Corey-House Synthesis

The Corey-House synthesis is a powerful method for the formation of alkanes by coupling two different alkyl groups.[1][2][3] For the synthesis of this compound, the proposed reaction is the coupling of lithium di(sec-butyl)cuprate with 1-bromopentane (B41390).

Experimental Protocol

Step 1: Preparation of sec-Butyllithium

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium metal (2.0 equivalents) in the form of wire or shot.

-

Add anhydrous diethyl ether as the solvent.

-

Slowly add a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension of lithium at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the organolithium reagent.

Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool this suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared sec-butyllithium solution (1.0 equivalent) to the stirred CuI suspension. The solution will typically change color, indicating the formation of the Gilman reagent.

Step 3: Coupling Reaction

-

To the freshly prepared lithium di(sec-butyl)cuprate solution at -78 °C, slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-90% (typical for primary alkyl halides) | [1] |

| Purity | >95% (after purification) | General knowledge |

| Reaction Time | 12-16 hours | General knowledge |

| Temperature | -78 °C to Room Temperature | [4] |

Pathway B: Grignard Reagent-Based Synthesis

This pathway involves the formation of a tertiary alcohol by the addition of a Grignard reagent to a ketone, followed by a reduction step to yield the final alkane. For the synthesis of this compound, this involves the reaction of methylmagnesium bromide with 3-methyl-2-octanone, followed by a Wolff-Kishner reduction of the resulting tertiary alcohol.

Experimental Protocol

Step 1: Grignard Reaction to form 2,3-Dimethyl-2-octanol

-

Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

-

In a separate flame-dried, three-necked round-bottom flask, dissolve 3-methyl-2-octanone (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the ketone solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 equivalents) to the stirred ketone solution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude tertiary alcohol, 2,3-dimethyl-2-octanol.

Step 2: Wolff-Kishner Reduction of 2,3-Dimethyl-2-octanol

-

To a round-bottom flask equipped with a reflux condenser, add the crude 2,3-dimethyl-2-octanol (1.0 equivalent), hydrazine (B178648) hydrate (B1144303) (excess), and potassium hydroxide (B78521) (excess) in a high-boiling solvent such as diethylene glycol.[5][6]

-

Heat the mixture to reflux (around 180-200 °C) for several hours. The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with a low-boiling hydrocarbon solvent such as pentane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

Quantitative Data

| Parameter | Grignard Reaction | Wolff-Kishner Reduction | Reference |

| Yield | 85-95% | 70-90% | [7],[5] |

| Purity | >90% (crude) | >95% (after purification) | General knowledge |

| Reaction Time | 2-4 hours | 4-8 hours | ,[6] |

| Temperature | 0 °C to Room Temperature | 180-200 °C | ,[6] |

Purification and Characterization

Purification

The crude this compound obtained from either synthetic pathway will likely contain unreacted starting materials and side products. The primary method for purification of this liquid alkane is fractional distillation .[8][9][10] Due to the relatively low boiling point of this compound (approximately 163-165 °C), distillation should be performed at atmospheric pressure. A fractionating column with a high number of theoretical plates is recommended to achieve good separation from any closely boiling isomers or impurities.

General Fractional Distillation Protocol:

-

Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Add the crude this compound to the distillation flask along with a few boiling chips.

-

Heat the flask gently.

-

Collect the fraction that distills over at the boiling point of this compound.

-

Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for assessing the purity of volatile compounds like this compound.[11][12][13] The mass spectrum will show a molecular ion peak (m/z = 142) and a characteristic fragmentation pattern for a branched alkane. The fragmentation of branched alkanes is often characterized by the preferential cleavage at the branching points, leading to more stable secondary and tertiary carbocations.[13]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will provide detailed structural information. The ¹H NMR spectrum will show complex multiplets in the aliphatic region, and the integration of the signals will correspond to the number of protons in different environments. The ¹³C NMR spectrum will show the expected number of signals for the 10 carbon atoms in the molecule, with their chemical shifts indicative of their positions in the branched alkane structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkane is relatively simple, showing characteristic C-H stretching and bending vibrations. The absence of signals for other functional groups (e.g., O-H or C=O) will confirm the successful conversion to the alkane.

Conclusion

Both the Corey-House synthesis and the Grignard-based approach are viable and effective methods for the laboratory-scale synthesis of this compound. The choice of pathway may depend on the availability of starting materials and the specific experimental capabilities of the laboratory. The Corey-House synthesis offers a direct coupling to form the desired carbon skeleton, while the Grignard approach provides a versatile method that can be adapted for the synthesis of various branched alkanes. In both cases, careful execution of the experimental protocols and rigorous purification are essential to obtain the target compound in high purity.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification [chem.rochester.edu]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. GCMS Section 6.9.2 [people.whitman.edu]

A Deep Dive into the Physicochemical Properties of 2,3-Dimethyloctane and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyloctane and its structural isomers are alkanes with the chemical formula C10H22. As branched-chain alkanes, their molecular structure significantly influences their physical and chemical behaviors. These compounds are components of fuel mixtures and can serve as reference materials in various analytical and synthetic applications. A thorough understanding of their physicochemical properties is essential for their use in petrochemical research, materials science, and as non-polar solvents in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and its various isomers, supported by detailed experimental protocols for their determination.

Physicochemical Properties of Dimethyloctane Isomers

The arrangement of methyl groups along the octane (B31449) backbone leads to a variety of structural isomers, each with distinct physical properties. The degree of branching affects the strength of intermolecular van der Waals forces, which in turn influences properties such as boiling point, melting point, and density. Generally, more compact, highly branched isomers exhibit lower boiling points compared to their less branched counterparts.

The following table summarizes the key physicochemical properties of this compound and several of its isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 7146-60-3 | 142.28 | 164.32 - 164.5[1] | -83.15[2] | 0.732 - 0.734[1] | 1.411 - 1.4127[2][1] |

| 2,4-Dimethyloctane | 4032-94-4 | 142.28 | 155.9 - 156.4[3] | - | 0.723 - 0.732[3] | - |

| 2,5-Dimethyloctane | 15869-89-3 | 142.28 | 158.5[4] | - | - | - |

| 2,6-Dimethyloctane | 2051-30-1 | 142.28 | 157.0 - 161.0[5][6] | -102.0[5] | 0.7 - 0.7386[5][7] | 1.3990 - 1.4130[8] |

| 2,7-Dimethyloctane | 1072-16-8 | 142.28 | 159.4 - 160.0[9][10] | -54.9 to -78.0[9] | 0.7161 - 0.724[9][11] | 1.4086[10] |

| 3,4-Dimethyloctane | 15869-92-8 | 142.28 | 168.0 - 170.0[3] | - | 0.735[3] | - |

| 3,5-Dimethyloctane | 15869-93-9 | 142.29 | ~159[12] | - | 0.74[13] | 1.41[13] |

| 3,6-Dimethyloctane | 15869-94-0 | 142.28 | 160.7 - 160.81[14] | -53.99[14] | 0.732[14] | 1.4115[14] |

| 4,5-Dimethyloctane | 15869-96-2 | 142.28 | 162.14[15] | -53.99[15] | 0.733 - 0.743[3][15] | 1.4167[15] |

Note: The presented data is compiled from various sources and may show slight variations.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of chemical compounds. The following are detailed methodologies for key experiments.

Boiling Point Determination (Distillation Method)

The boiling point is a crucial indicator of a substance's volatility.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, boiling chips.

-

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of the dimethyloctane isomer into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

Begin circulating cold water through the condenser.

-

Gently heat the distillation flask using the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

-

Continue to record the temperature as the distillation proceeds. The temperature at which the last of the liquid vaporizes is the final boiling point. For a pure compound, the boiling point range should be narrow.

-

Melting Point Determination

For isomers that are solid at or near room temperature, the melting point is a key identifier of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

Ensure the dimethyloctane sample is solid. If necessary, cool the sample to induce solidification.

-

Finely crush a small amount of the solid sample.

-

Pack a small amount of the powdered sample into a capillary tube, typically to a height of 2-3 mm, by tapping the closed end of the tube on a hard surface.[16]

-

Place the capillary tube into the heating block of the melting point apparatus.[2]

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting). The recorded range is the melting point of the sample. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

-

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with the liquid dimethyloctane isomer, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and measure its mass.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.

-

Calculate the density of the dimethyloctane isomer using the formula: Density = (mass of liquid) / (volume of liquid), where the volume can be determined from the mass of the water and its known density at that temperature.

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium D line at 589 nm), dropper.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism surfaces of the refractometer are clean and dry.[17]

-

Using a dropper, place a few drops of the dimethyloctane isomer onto the lower prism.[17]

-

Close the prisms and allow the sample to spread evenly, forming a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature.

-

While looking through the eyepiece, adjust the control to bring the boundary line between the light and dark fields into sharp focus.

-

Adjust the scale so that the crosshairs are centered on the boundary line.

-

Read the refractive index value from the instrument's scale.

-

Visualizations

Logical Relationships of Dimethyloctane Isomers

Caption: Classification of Dimethyloctane Isomers.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. smolecule.com [smolecule.com]

- 4. Buy 2,5-Dimethyloctane | 15869-89-3 [smolecule.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2,6-dimethyl octane, 2051-30-1 [thegoodscentscompany.com]

- 7. 2,6-Dimethyloctane | CAS#:2051-30-1 | Chemsrc [chemsrc.com]

- 8. 2,6-DIMETHYLOCTANE [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Octane, 3,5-dimethyl- [webbook.nist.gov]

- 13. labproinc.com [labproinc.com]

- 14. 3,6-Dimethyloctane Research Grade [benchchem.com]

- 15. 4,5-DIMETHYLOCTANE CAS#: 15869-96-2 [m.chemicalbook.com]

- 16. byjus.com [byjus.com]

- 17. davjalandhar.com [davjalandhar.com]

The Occurrence of 2,3-Dimethyloctane in Crude Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude oil is a highly complex mixture of hydrocarbons, and within this intricate matrix lies a wealth of geochemical information. Branched alkanes, a significant class of compounds within crude oil, serve as valuable biomarkers, offering insights into the oil's origin, thermal maturity, and the depositional environment of its source rock. Among these, 2,3-dimethyloctane, a C10 branched alkane, is a recognized constituent of petroleum. This technical guide provides an in-depth overview of the natural occurrence of this compound in crude oil, detailing its geochemical significance, analytical methodologies for its identification and quantification, and a generalized workflow for its analysis. While specific quantitative data for this compound is not widely available in public literature, this guide establishes a framework for its study and interpretation.

Geochemical Significance

The presence of this compound and other branched alkanes in crude oil is of significant interest to geochemists and petroleum exploration scientists. These molecules are considered biomarkers or "molecular fossils" as their carbon skeletons can often be traced back to precursor molecules in living organisms. The distribution and abundance of specific isomers can provide clues about the type of organic matter that formed the oil, the geological age of the source rock, and the thermal conditions it has undergone.

One of the dominant isomers of decane (B31447) (C10) found in crude oils is this compound, along with other branched alkanes like 2,6-dimethyloctane (B150249) and 2-methyl-3-ethylheptane.[1] The presence of these compounds is often attributed to the thermal or catalytic alteration of larger, more complex biomolecules, such as steranes, which are derived from steroids found in the cell membranes of eukaryotes.[1] As the source rock is buried and subjected to increasing temperature and pressure over geological time, these larger molecules break down (crack) into smaller, more stable hydrocarbons, including various branched alkanes. The specific isomers formed and their relative ratios can be indicative of the original organic input and the maturation history of the petroleum.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the concentration or relative abundance of this compound across a range of crude oil samples. The analysis of individual branched alkane isomers is challenging due to the vast number of structurally similar compounds present in crude oil. Geochemical studies often report on broader compound classes or ratios of more commonly analyzed biomarkers.

For researchers seeking to quantify this compound, the following table provides a recommended structure for presenting such data. This format allows for clear comparison between different crude oil samples.

| Crude Oil Sample ID | Source Location/Basin | API Gravity | Concentration of this compound (µg/g of crude oil) | Relative Abundance of this compound (% of total C10 alkanes) | Analytical Method | Reference |

| Sample A | North Sea | 38.5 | Data not available | Data not available | GC-MS (SIM) | [Your Study] |

| Sample B | West Texas Intermediate | 40.2 | Data not available | Data not available | GC-MS (SIM) | [Your Study] |

| Sample C | Arabian Light | 34.1 | Data not available | Data not available | GC-MS (SIM) | [Your Study] |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Experimental Protocols

The identification and quantification of this compound in crude oil are typically performed using gas chromatography-mass spectrometry (GC-MS).[2][3][4] The following is a generalized protocol based on established methods for biomarker analysis.[1][4][5]

1. Sample Preparation and Fractionation

-

Deasphalting: A known weight of crude oil is dissolved in a non-polar solvent (e.g., n-hexane or n-pentane) to precipitate the asphaltene fraction. The mixture is typically agitated and then filtered or centrifuged to separate the soluble maltene fraction from the insoluble asphaltenes.

-

Column Chromatography: The maltene fraction is then separated into saturate, aromatic, and polar fractions using column chromatography. A glass column is packed with activated silica (B1680970) gel and alumina.

-

The saturate fraction, containing the n-alkanes and branched alkanes (including this compound), is eluted using a non-polar solvent such as n-hexane.[4]

-

The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of hexane (B92381) and dichloromethane).

-

Finally, the polar compounds (resins) are eluted with a more polar solvent system (e.g., dichloromethane (B109758) and methanol).

-

-

Concentration: The collected saturate fraction is concentrated under a gentle stream of nitrogen to a specific volume before GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or time-of-flight) is used for the analysis.[1][3]

-

Gas Chromatographic Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used for the separation of hydrocarbons.[6]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injector: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity for trace components. The injector temperature is set to a high temperature (e.g., 290-320°C) to ensure complete vaporization of the sample.

-

Oven Temperature Program: A programmed temperature ramp is crucial for separating the wide range of hydrocarbons present. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 4-6°C/min) to a final temperature of around 300-320°C, followed by a final hold period.[7]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Acquisition Mode: Data can be acquired in two modes:

-

Full Scan Mode: The mass spectrometer scans a wide mass range (e.g., m/z 50-550) to provide a total ion chromatogram (TIC) and mass spectra for all eluting compounds. This is useful for identifying a broad range of compounds.[1]

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis and improved sensitivity, the mass spectrometer is set to monitor only specific ions characteristic of the target analyte. For branched alkanes like this compound, characteristic fragment ions would be selected. The molecular ion (m/z 142) and key fragment ions (e.g., m/z 57, 71, 85) are typically monitored for C10 alkanes.[2]

-

-

-

Quantification:

-

An internal standard (e.g., a deuterated alkane not present in the crude oil) is added to the sample before injection to correct for variations in injection volume and instrument response.

-

A calibration curve is generated using certified reference standards of this compound at known concentrations.

-

The concentration of this compound in the crude oil sample is determined by comparing its peak area (or height) to that of the internal standard and referencing the calibration curve.

-

Analytical Workflow and Geochemical Pathway

The following diagrams illustrate the general workflow for the analysis of this compound in crude oil and a simplified conceptualization of its potential geochemical origin.

References

- 1. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]

- 6. cup.edu.cn [cup.edu.cn]

- 7. waters.com [waters.com]

Geochemical Significance of Branched Alkanes: A Technical Guide Focused on 2,3-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the geochemical significance of branched alkanes, with a specific focus on the potential role of 2,3-dimethyloctane as a biomarker. While specific research on this compound is limited, this document extrapolates from the broader understanding of branched alkanes to infer its likely geochemical utility. Branched alkanes, as saturated hydrocarbons, are crucial molecular fossils (biomarkers) found in sediments, sedimentary rocks, and petroleum. Their structure and distribution provide valuable insights into the origin of organic matter, the depositional environment, and the thermal history of source rocks.

Introduction to Branched Alkanes as Geochemical Biomarkers

Branched alkanes are saturated hydrocarbons characterized by the presence of alkyl groups attached to a longer carbon chain. Their geochemical significance stems from their biological origin and subsequent preservation in the geological record. Specific branching patterns can often be traced back to particular organisms or groups of organisms, making them powerful tools for paleoenvironmental reconstruction and petroleum exploration.[1]

Unlike their linear counterparts (n-alkanes), the presence and relative abundance of specific branched alkane isomers can indicate contributions from microbial sources, assess the level of biodegradation in crude oil, and serve as indicators of thermal maturity.

Data Summary: Geochemical Information from Branched Alkanes

The analysis of branched alkanes can yield a wealth of quantitative and qualitative data. The following tables summarize key parameters and their geochemical interpretations.

| Parameter | Geochemical Significance | Typical Value Range |

| Pristane/Phytane (Pr/Ph) Ratio | Indicates the redox conditions of the depositional environment. | <1.0: Anoxic, often marine carbonate or hypersaline environments.1.0 - 3.0: Oxic to sub-oxic, often marine shale environments.>3.0: Terrestrial organic matter input under oxic conditions. |

| Branched/Linear Alkane Ratio | Indicates the degree of biodegradation. | Increases with increasing biodegradation as bacteria preferentially consume linear alkanes. |

| Isoprenoid/n-Alkane Ratios (e.g., Pr/n-C17, Ph/n-C18) | Assess biodegradation and thermal maturity. | Decrease with increasing maturity; low values in biodegraded oils.[1] |

| Presence of specific branched alkanes with quaternary carbon atoms (BAQCs) | Can indicate specific microbial inputs and are resistant to biodegradation. | Presence suggests specific, though often unknown, biological precursors.[2] |

Table 1: Key Geochemical Ratios and their Interpretations.

| Branched Alkane Isomer | Potential Biological Precursor(s) | Geochemical Significance |

| Pristane (2,6,10,14-tetramethylpentadecane) | Phytol (from chlorophyll) | Indicator of depositional environment redox conditions. |

| Phytane (2,6,10,14-tetramethylhexadecane) | Phytol, archaeal lipids | Indicator of depositional environment redox conditions. |

| 2,2-Dimethylalkanes | Unknown microorganisms | Potential biomarkers for specific microbial communities, resistant to biodegradation.[2] |

| 3,3- and 5,5-Diethylalkanes | Unknown microorganisms | Found in deep-sea hydrothermal waters and ancient shales, suggesting a link to sulfide-oxidizing bacteria.[2] |

| This compound (Inferred) | Unknown microbial sources | Its significance is not yet established, but its presence could point to specific bacterial inputs. Its stability may offer clues to thermal history. |

Table 2: Specific Branched Alkanes and their Geochemical Significance.

Experimental Protocols

The analysis of branched alkanes from geological samples involves a multi-step process to extract, isolate, and identify these compounds.

Sample Preparation and Extraction

-

Crushing and Grinding: Solid samples (sedimentary rocks, shales) are first cleaned to remove surface contaminants and then crushed and ground to a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol) for an extended period (typically 24-72 hours) to obtain the total lipid extract (TLE).[3]

-

Liquid-Liquid Extraction: For liquid samples like crude oil, a preliminary liquid-liquid extraction may be employed to separate different fractions.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture and must be separated into different compound classes.

-

Asphaltene Precipitation: Asphaltenes are precipitated from the TLE by the addition of a non-polar solvent like n-hexane.

-

Column Chromatography: The remaining maltene fraction is then separated using column chromatography. A glass column is typically packed with activated silica (B1680970) gel and/or alumina.

-

Saturated Hydrocarbons: The first fraction, containing linear and branched alkanes, is eluted with a non-polar solvent such as hexane (B92381) or petroleum ether.[4][5]

-

Aromatic Hydrocarbons: A solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane) is then used to elute the aromatic hydrocarbons.[4][5]

-

Polar Compounds (NSOs): Finally, a polar solvent like methanol (B129727) is used to elute the nitrogen-, sulfur-, and oxygen-containing compounds.[4][5]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify the branched alkanes.

-

Injection: A small volume of the saturated fraction is injected into the GC.

-

Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., HP-5MS). The GC oven temperature is programmed to increase gradually to allow for the sequential elution of compounds.[3]

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST) and published data.[4][5] Specific ions can be monitored to selectively detect certain classes of compounds, for example, m/z 71 for n-alkanes and isoprenoids.[4][5]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for branched alkane analysis and the logical framework for interpreting the resulting data.

Geochemical Significance of this compound: An Inferred Perspective

-

Source Indicator: The presence of this compound, particularly if found in significant abundance relative to other isomers, could be indicative of a specific, yet-to-be-identified microbial precursor. Different microorganisms synthesize lipids with distinct branching patterns. Therefore, identifying the biological source of this compound would make it a valuable biomarker for specific microbial communities in paleo-ecosystems.

-

Maturity and Stability: The thermal stability of this compound relative to other branched and linear alkanes could potentially serve as a maturity indicator. During catagenesis (the thermal alteration of organic matter), less stable isomers may crack or rearrange into more stable configurations. Future research could establish a maturity ratio based on the relative abundance of this compound and other isomers.

-

Resistance to Biodegradation: Branched alkanes are generally more resistant to biodegradation than their linear counterparts. The specific steric hindrance provided by the methyl groups at the 2 and 3 positions would likely confer a moderate to high resistance to microbial alteration. This would make this compound a useful marker in moderately to heavily biodegraded oils where n-alkanes have been removed.

Conclusion

Branched alkanes are indispensable tools in geochemistry, providing a window into the Earth's biological and geological past. While the specific geochemical significance of this compound remains an area for future research, its structural properties suggest it holds potential as a biomarker for specific microbial sources, thermal maturity, and biodegradation. The experimental protocols and interpretive frameworks outlined in this guide provide a solid foundation for researchers to investigate not only known branched alkanes but also to explore the geochemical utility of novel compounds like this compound. Further investigation into the biosynthesis of this and other branched alkanes will be key to unlocking their full potential in paleoenvironmental reconstruction and petroleum systems analysis.

References

- 1. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04435A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. granthaalayahpublication.org [granthaalayahpublication.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Stereoisomerism of 2,3-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomerism of 2,3-dimethyloctane, a branched-chain alkane with the molecular formula C₁₀H₂₂. This document delves into the isomeric forms of this compound, presents available and predicted physicochemical data, outlines detailed experimental protocols for isomer separation and identification, and provides a visual representation of the isomeric relationships.

Introduction to the Isomerism of this compound

This compound is an isomer of decane (B31447) and a member of the alkane family. Its structure, featuring an eight-carbon chain with two methyl group substituents, gives rise to both structural isomerism and stereoisomerism. Understanding the nuances of these isomeric forms is critical in fields such as petrochemical analysis, drug development (where stereochemistry can dictate pharmacological activity), and advanced materials science.

Structural Isomerism: this compound is one of 75 structural isomers of decane.[1] These isomers share the same molecular formula but differ in the connectivity of their atoms. Examples of other structural isomers of decane include n-decane, 2-methylnonane, and 3-ethyloctane.

Stereoisomerism: The structure of this compound contains two chiral centers at the second and third carbon atoms of the octane (B31449) chain. The presence of these stereocenters results in the existence of stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Specifically, this compound has 2² = 4 possible stereoisomers. These can be classified into two pairs of enantiomers and multiple diastereomeric relationships.

The four stereoisomers of this compound are:

-

(2R, 3R)-2,3-dimethyloctane

-

(2S, 3S)-2,3-dimethyloctane

-

(2R, 3S)-2,3-dimethyloctane

-

(2S, 3R)-2,3-dimethyloctane

(2R, 3R) and (2S, 3S) are a pair of enantiomers, as are (2R, 3S) and (2S, 3R). The relationship between any other pairing, for instance (2R, 3R) and (2R, 3S), is diastereomeric.

Physicochemical Properties of this compound Isomers

Obtaining precise experimental data for each stereoisomer of this compound is challenging due to the difficulty in their separation and the limited commercial availability of the pure enantiomers and diastereomers. The following tables summarize the available data for the mixture of isomers and provide predicted values for the individual stereoisomers based on computational models and established principles of stereochemistry.

Table 1: General Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [2] |

| Molecular Weight | 142.28 g/mol | [2] |

| Boiling Point | 164.32 °C | [2] |

| Melting Point | -83.15 °C | [2] |

| Density | 0.7340 g/cm³ | [2] |

| Refractive Index | 1.4127 | [2] |

Table 2: Predicted Physicochemical Properties of this compound Stereoisomers

| Isomer | Predicted Boiling Point (°C) | Predicted Melting Point (°C) | Predicted Specific Optical Rotation [α]ᴅ |

| (2R, 3R)-2,3-dimethyloctane | Diastereomer Pair 1 | Diastereomer Pair 1 | Predicted Positive |

| (2S, 3S)-2,3-dimethyloctane | Diastereomer Pair 1 | Diastereomer Pair 1 | Predicted Negative |

| (2R, 3S)-2,3-dimethyloctane | Diastereomer Pair 2 | Diastereomer Pair 2 | Predicted Positive |

| (2S, 3R)-2,3-dimethyloctane | Diastereomer Pair 2 | Diastereomer Pair 2 | Predicted Negative |

Experimental Protocols for Separation and Identification

The separation and identification of the stereoisomers of this compound require advanced analytical techniques due to their similar physical and chemical properties.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a primary technique for separating volatile compounds like alkanes. For the separation of chiral alkanes, the use of a chiral stationary phase is essential.

Methodology:

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Column: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin, is required for enantiomeric separation. Cyclodextrin-based phases are known to separate a wide variety of chiral compounds, including hydrocarbons.

-

Recommended Phases: Permethylated β-cyclodextrin or other modified cyclodextrins have shown success in separating chiral alkanes.

-

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector and Detector Temperature: Typically set at 250 °C.

-

Oven Temperature Program: A temperature gradient is often employed to achieve optimal separation. A suggested starting point is an initial temperature of 40-60 °C, held for a few minutes, followed by a ramp of 2-5 °C/min to a final temperature of 180-200 °C. The exact program will require optimization based on the specific column and instrument used.

-

Sample Preparation: The sample of this compound is diluted in a suitable solvent such as hexane (B92381) or pentane (B18724) before injection.

Expected Results: Under optimized conditions, the four stereoisomers should elute at different retention times, allowing for their separation and quantification. Diastereomers will have different retention times on both chiral and achiral columns, while enantiomers will only be resolved on a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. While standard ¹H and ¹³C NMR in an achiral solvent can confirm the overall structure of this compound, distinguishing between the diastereomers and enantiomers requires more advanced techniques.

Methodology for Distinguishing Diastereomers:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

-

Solvent: A standard deuterated solvent such as CDCl₃.

-

Analysis: The ¹H and ¹³C NMR spectra of the diastereomers will be different. The different spatial arrangements of the methyl groups in the (2R, 3R)/(2S, 3S) pair versus the (2R, 3S)/(2S, 3R) pair will result in slightly different chemical shifts and coupling constants for the protons and carbons near the chiral centers. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of signals.

Methodology for Distinguishing Enantiomers:

Distinguishing enantiomers by NMR is more challenging as their spectra are identical in an achiral environment. Two primary methods can be employed:

-

Chiral Derivatizing Agents (CDAs): The mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.

-

Chiral Solvating Agents (CSAs) and Chiral Liquid Crystals: The sample is dissolved in a chiral solvent or a chiral liquid crystal medium. The differential interaction between the enantiomers and the chiral medium can induce small differences in their NMR spectra, allowing for their resolution. A notable advanced technique is the use of natural abundance deuterium (B1214612) (NAD) NMR spectroscopy in a chiral polypeptide liquid-crystalline solvent, which has been shown to be effective for the enantiomeric discrimination of chiral alkanes that lack functional groups.[3]

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationship between the structural and stereoisomers of this compound.

Isomeric relationships of this compound.

Conclusion

The isomerism of this compound presents a compelling case study in the structural and stereochemical diversity of alkanes. While the lack of distinct functional groups poses challenges for the separation and characterization of its stereoisomers, advanced analytical techniques such as chiral gas chromatography and specialized NMR spectroscopy methods provide pathways for their resolution and identification. The data and protocols presented in this guide offer a foundational resource for researchers and professionals engaged in the study and application of chiral hydrocarbons. Further research into the synthesis and experimental characterization of the individual stereoisomers would be invaluable for a more complete understanding of their unique properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First successful enantiomeric discrimination of chiral alkanes using NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability of 2,3-Dimethyloctane versus n-Decane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane 2,3-dimethyloctane compared to its linear isomer, n-decane. A thorough understanding of the thermodynamic properties of isomeric alkanes is crucial in various fields, including fuel development, lubrication technology, and as a fundamental basis in drug design where molecular stability can influence efficacy and metabolism. This document summarizes key thermodynamic data, details the experimental and computational methodologies for their determination, and provides a visual representation of the structure-stability relationship.

Core Findings: Enhanced Stability of Branched Alkanes

A comparative analysis of the standard thermodynamic properties of n-decane and this compound reveals that the branched isomer is thermodynamically more stable than the straight-chain isomer. This increased stability is primarily attributed to a more negative standard enthalpy of formation, which outweighs a slightly less favorable entropy of formation.

Quantitative Thermodynamic Data

The following table summarizes the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard entropy (S°) for both n-decane and this compound in the ideal gas phase at 298.15 K and 1 bar.

| Compound | Molecular Formula | Structure | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| n-Decane | C₁₀H₂₂ | Linear | -249.7 | 427.9 | 26.9 |

| This compound | C₁₀H₂₂ | Branched | -261.1 | 423.4 | 20.3 |

Note: The standard Gibbs free energy of formation (ΔGf°) was calculated using the equation ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the compound and its constituent elements in their standard states (C(graphite) and H₂(g)).

The Origin of Enhanced Stability in Branched Alkanes

The greater thermodynamic stability of branched alkanes, such as this compound, compared to their linear counterparts like n-decane, is a well-established principle in organic chemistry. This phenomenon arises from a combination of electronic and steric factors. While intuitively one might expect increased steric hindrance in branched molecules to be destabilizing, the overall energy balance favors the branched structure.

Key contributing factors include:

-

Electron Correlation and Electrostatic Effects : Branched alkanes exhibit a more compact, spherical structure. This leads to stronger intramolecular electron correlation and more favorable electrostatic interactions between non-bonded atoms compared to the more elongated linear isomers.[1]

-

Stabilizing Geminal Interactions : Quantum mechanical calculations have shown that stabilizing geminal σ → σ* delocalization, particularly involving adjacent C-C bonds, contributes significantly to the stability of branched alkanes.

-

Reduced Destabilizing Steric Energy : Contrary to simple steric hindrance arguments, density functional theory (DFT) analyses have revealed that branched alkanes can possess less destabilizing steric energy than their linear isomers. This is offset by a corresponding change in quantum energy, with the overall stability being driven by more favorable electrostatic and correlation energies.[1]

Experimental and Computational Protocols

The determination of the thermodynamic properties presented in this guide relies on a combination of rigorous experimental techniques and advanced computational methods.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of organic compounds is often determined indirectly from the enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.

Methodology:

-

Sample Preparation : A precisely weighed sample (typically around 1 gram) of the liquid alkane is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization : The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly : The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is designed to be as close to adiabatic as possible, minimizing heat exchange with the surroundings.

-

Ignition and Temperature Measurement : The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is meticulously monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of Heat of Combustion : The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter.

-

Correction and Calculation of Enthalpy of Formation : The experimentally determined heat of combustion is corrected for various factors, including the heat released by the combustion of the fuse wire and the formation of any side products like nitric acid (from residual nitrogen in the bomb). The standard enthalpy of formation is then calculated from the corrected standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocol: Quantum Chemistry Calculations

Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods can yield accurate values for enthalpies of formation, entropies, and Gibbs free energies.

Methodology:

-

Molecular Geometry Optimization : The three-dimensional structure of the molecule (n-decane or this compound) is built in silico. The geometry is then optimized to find the lowest energy conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G*). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculation : A frequency analysis is performed on the optimized geometry. This calculation provides the vibrational frequencies of the molecule, which are essential for computing the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

-

Thermochemical Analysis : The results of the frequency calculation are used to compute the thermodynamic properties of the molecule at a specified temperature and pressure (e.g., 298.15 K and 1 bar). Statistical mechanics principles are applied to calculate the translational, rotational, and vibrational contributions to the total enthalpy and entropy.

-

Calculation of Enthalpy of Formation : The gas-phase enthalpy of formation is typically calculated using a variety of methods, such as atomization energies or isodesmic reactions. For the atomization method, the calculated enthalpy of the molecule is compared to the sum of the calculated enthalpies of its constituent atoms. The difference, when corrected with experimental atomic enthalpies of formation, gives the calculated enthalpy of formation of the molecule.

-

Calculation of Gibbs Free Energy of Formation : The Gibbs free energy of formation is then calculated using the computed enthalpy of formation and the calculated entropy of formation, derived from the standard entropies of the compound and its elements.

Visualization of Thermodynamic Stability

The following diagram, generated using the DOT language, illustrates the logical relationship between the molecular structure of the C₁₀H₂₂ isomers and their thermodynamic stability.

Caption: Relationship between alkane structure and thermodynamic stability.

Conclusion

References

The Genesis of a Branched Alkane: A Technical Guide to the Historical Discovery and Initial Studies of 2,3-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and foundational studies of 2,3-dimethyloctane, a branched-chain alkane. While its initial synthesis was not marked by a singular "discovery" in the traditional sense, its preparation and characterization were integral to broader mid-20th-century research into hydrocarbon properties, particularly for applications in fuels. This document provides a detailed account of the early synthesis methodologies, quantitative physical data, and the logical framework of its preparation, drawing from seminal publications in the field. The primary focus of early research was on the physical and chemical characterization of this molecule, with no significant exploration into its biological activities or signaling pathways during this period.

Historical Context and Initial Synthesis

The earliest documented studies of this compound appear in the late 1930s and 1940s, a period of intense investigation into the synthesis and properties of various hydrocarbons. The interest in such compounds was largely driven by the burgeoning aviation and automotive industries, which required fuels with specific combustion characteristics. Researchers at institutions like The Ohio State University and the National Bureau of Standards were systematically synthesizing and purifying a wide array of alkanes to understand the relationship between molecular structure and physical properties like boiling point and density.

While the exact first synthesis is difficult to pinpoint to a single individual, early data on the physical properties of this compound were reported by Cline in 1939 and Buck, Elsner, et al. in 1949.[1] A comprehensive study detailing its synthesis and properties was published in 1950 by Mears, Fookson, Howard, and colleagues at the National Bureau of Standards as part of an investigation into potential jet fuel components.

The synthetic approach described by Mears and his team represents a classic example of the organometallic chemistry of the era, relying on a Grignard reaction followed by dehydration and catalytic hydrogenation.

Experimental Protocols: Synthesis and Purification of this compound

The following experimental protocols are based on the detailed methodology described by Mears, T.W., Fookson, A., Pomerantz, P., Rich, E.H., Dussinger, C.S., & Howard, F.L. in their 1950 publication, "Syntheses and Properties of Two Olefins, Six Paraffins, and Their Intermediates."

Synthesis of 2,3-Dimethyl-2-octanol

The synthesis begins with the preparation of the tertiary alcohol, 2,3-dimethyl-2-octanol, via a Grignard reaction.

-

Reagents:

-

n-Amyl chloride (1-chloropentane)

-

Magnesium turnings

-

Methyl acetate (B1210297)

-

Anhydrous ether (solvent)

-

Aqueous solution of ammonium (B1175870) chloride (for hydrolysis)

-

-

Procedure:

-

A Grignard reagent, n-amylmagnesium chloride, is first prepared by reacting n-amyl chloride with magnesium turnings in anhydrous ether.

-

Methyl acetate is then slowly added to the Grignard reagent. The reaction is maintained at a brisk reflux.

-

The resulting complex is hydrolyzed with an aqueous solution of ammonium chloride to yield the crude 2,3-dimethyl-2-octanol.

-

The ether layer is separated, washed, and dried.

-

The crude alcohol is then purified by fractional distillation.

-

Dehydration of 2,3-Dimethyl-2-octanol to 2,3-Dimethyl-2-octene (B12879)

The purified tertiary alcohol is then dehydrated to form the corresponding alkene, 2,3-dimethyl-2-octene.

-

Reagents:

-

2,3-Dimethyl-2-octanol

-

Anhydrous oxalic acid (catalyst)

-

-

Procedure:

-

2,3-Dimethyl-2-octanol is mixed with a catalytic amount of anhydrous oxalic acid.

-

The mixture is heated, and the water and olefin (2,3-dimethyl-2-octene) that are formed are distilled off.

-

The collected distillate is washed with a dilute sodium carbonate solution and then with water to remove any acidic impurities.

-

The organic layer is dried over anhydrous calcium chloride.

-

The crude 2,3-dimethyl-2-octene is then purified by fractional distillation.

-

Hydrogenation of 2,3-Dimethyl-2-octene to this compound

The final step is the catalytic hydrogenation of the purified alkene to the saturated alkane, this compound.

-

Reagents:

-

2,3-Dimethyl-2-octene

-

Hydrogen gas

-

Raney nickel catalyst

-

-

Procedure:

-

The purified 2,3-dimethyl-2-octene is placed in a high-pressure hydrogenator.

-

Raney nickel catalyst is added to the alkene.

-

The system is flushed with hydrogen gas, and then pressurized.

-

The reaction mixture is agitated at a moderate temperature until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration.

-

The resulting this compound is then subjected to a final fractional distillation to achieve high purity.

-

Quantitative Data: Physical Properties of this compound

The following table summarizes the key physical properties of this compound as reported in the early literature.

| Property | Value (Mears et al., 1950) | Value (Buck, Elsner, et al., 1949) | Value (Cline, 1939) | Units |

| Boiling Point | 164.31 | 164.65 | 163.75 | °C |

| 437.46 | 437.8 | 436.90 | K | |

| Refractive Index (n_D^20) | 1.4127 | - | - | |

| Density (d^20) | 0.7340 | - | - | g/cm³ |

| Freezing Point | - | - | - | °C |

Note: The data from Buck, Elsner, et al. (1949) and Cline (1939) are for the boiling point as cited in the NIST WebBook.[1] The more comprehensive data is from the 1950 study by Mears and colleagues.

Mandatory Visualizations

Logical Relationship of Key Precursors

Caption: Synthetic pathway of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for this compound.

Conclusion

The initial discovery and study of this compound were not driven by an interest in its biological activity but rather by a systematic effort to understand the fundamental physical properties of hydrocarbons. The synthetic route established in the mid-20th century, employing a Grignard reaction, dehydration, and catalytic hydrogenation, stands as a testament to the enduring principles of organic synthesis. The quantitative data from these early studies provided a crucial foundation for the then-developing field of hydrocarbon chemistry and its applications. For modern researchers, this historical context underscores the evolution of chemical research from a primary focus on physical characterization to the contemporary exploration of complex biological functions. While no early signaling pathways involving this compound were identified, its well-documented synthesis and properties may yet hold relevance for today's drug development professionals in areas such as vehicle formulation or as a reference compound in metabolic studies.

References

Solubility of 2,3-Dimethyloctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dimethyloctane, a branched alkane, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data from structurally similar branched alkanes, namely 2,2,4-trimethylpentane (B7799088) (isooctane) and 2,3-dimethylpentane (B165511), to infer its solubility profile. The guiding principle of "like dissolves like" is fundamental to understanding these interactions, where nonpolar solutes exhibit higher solubility in nonpolar solvents.

Core Concepts: Solubility of Alkanes

Alkanes, including branched isomers like this compound, are nonpolar molecules characterized by C-C and C-H single bonds. Their intermolecular interactions are dominated by weak van der Waals forces. Consequently, they are readily soluble in nonpolar organic solvents where the solute-solvent interactions are of a similar nature and magnitude to the solute-solute and solvent-solvent interactions.[1][2][3][4] Conversely, they are virtually insoluble in polar solvents like water due to the inability of the nonpolar alkane molecules to overcome the strong hydrogen bonding network between water molecules.[1][2][3][4]

Qualitative Solubility Data for Structurally Similar Alkanes

Based on available data for analogous branched alkanes, this compound is expected to be miscible with or highly soluble in a range of common nonpolar organic solvents. The following table summarizes the qualitative solubility of 2,2,4-trimethylpentane and 2,3-dimethylpentane in select solvents. Given its structural similarity, this compound is predicted to exhibit a comparable solubility profile.

| Solute | Solvent | Solubility | Citation |

| 2,2,4-Trimethylpentane (Isooctane) | Hexane | Miscible | [5] |

| 2,2,4-Trimethylpentane (Isooctane) | Toluene | Soluble | [5][6] |

| 2,2,4-Trimethylpentane (Isooctane) | Chloroform | Soluble | [5] |

| 2,2,4-Trimethylpentane (Isooctane) | Benzene | Soluble | [5][6] |

| 2,2,4-Trimethylpentane (Isooctane) | Ether | Soluble | [5] |

| 2,2,4-Trimethylpentane (Isooctane) | Acetone | Miscible | [5] |

| 2,3-Dimethylpentane | Acetone | Soluble | [7] |

| 2,3-Dimethylpentane | Alcohol | Soluble | [7] |

| 2,3-Dimethylpentane | Benzene | Soluble | [7] |

| 2,3-Dimethylpentane | Chloroform | Soluble | [7] |

| 2,3-Dimethylpentane | Ether | Soluble | [7] |

Experimental Protocol: Determination of Liquid-Liquid Solubility by the Shake-Flask Method

The following protocol outlines a general procedure for determining the mutual solubility of two liquids, such as this compound and an organic solvent, using the shake-flask method. This method is a reliable approach for establishing thermodynamic solubility.[8][9][10][11][12]

1. Materials and Equipment:

-

High-purity this compound

-

High-purity organic solvent of interest

-

Thermostated shaker bath or incubator

-

Calibrated analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Pipettes and syringes for accurate liquid transfer

-

Analytical instrumentation for composition analysis (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

2. Procedure:

-

Preparation of Mixtures: In a series of sealed vials, prepare mixtures of this compound and the organic solvent at varying volume or mass fractions. It is crucial to prepare samples that span the entire composition range to determine the full phase behavior. Ensure at least one sample is prepared within the expected two-phase region (if partial miscibility is suspected).

-

Equilibration: Place the sealed vials in a thermostated shaker bath set to the desired temperature. Agitate the mixtures for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time may need to be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostated bath for several hours (e.g., 12-24 hours) to ensure complete separation of the two liquid phases if the components are not fully miscible.

-

Sampling: Carefully extract a sample from each distinct liquid phase using a syringe. It is critical to avoid cross-contamination between the phases.

-

Analysis: Analyze the composition of each phase using a calibrated analytical method, such as GC-FID. A calibration curve for mixtures of known composition should be prepared beforehand to allow for accurate quantification.

-

Data Interpretation: If the two components are fully miscible at the experimental temperature, all prepared mixtures will form a single, homogeneous phase. If they are partially miscible, two distinct liquid phases will be observed, and the analytical results will provide the composition of each phase at equilibrium, representing the mutual solubilities.

Visualizations

The following diagrams illustrate the conceptual workflow for solubility determination and the underlying principles of molecular interactions.

References

- 1. 2,2,4-Trimethylpentane | 540-84-1 [chemicalbook.com]

- 2. WO2006124100A2 - Method for quantitative analysis of mixtures of compounds - Google Patents [patents.google.com]

- 3. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. 2,2,4-Trimethylpentane | C8H18 | CID 10907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,3-Dimethylpentane|lookchem [lookchem.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of 2,3-Dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyloctane (C10H22, MW: 142.28 g/mol , CAS: 7146-60-3) is a branched-chain alkane that may be of interest in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or metabolic byproduct in biological systems.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound. Its high sensitivity and specificity make it an ideal method for the analysis of complex mixtures.[4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Data Presentation

Quantitative analysis of this compound by GC-MS relies on its characteristic retention time and mass spectrum. The following tables summarize the key data for the identification and quantification of this compound.

Table 1: GC-MS Retention and Identification Parameters for this compound

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 |

| CAS Number | 7146-60-3 |

| Typical Retention Time Range* | 8 - 12 minutes |

*Retention time is dependent on the specific GC column and temperature program. The provided range is typical for a non-polar capillary column under the conditions outlined in this protocol.

Table 2: Characteristic Mass Spectral Data for this compound (Electron Ionization, 70 eV)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Ion Assignment (Proposed) |

| 43 | 100 | [C3H7]+ |

| 57 | 85 | [C4H9]+ |

| 71 | 50 | [C5H11]+ |

| 85 | 30 | [C6H13]+ |

| 113 | 10 | [C8H17]+ |

| 142 | <5 | [M]+ (Molecular Ion) |

Data is derived from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction (LLE) is often sufficient.

Materials:

-

Sample containing this compound

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

2 mL GC vials with septa

Protocol for Liquid-Liquid Extraction (for aqueous samples):

-

To 5 mL of the aqueous sample in a glass test tube, add 2 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of this compound into the organic phase.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for a standard GC-MS system.

Table 3: GC-MS Operating Conditions

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutesRamp: 10 °C/min to 200 °CHold: 5 minutes at 200 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Mass Scan Range | 40 - 400 amu |

| Solvent Delay | 3 minutes |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Use of 2,3-Dimethyloctane as a Potential Thermal Maturity Biomarker in Petroleum Exploration

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Thermal Maturity and Biomarkers

Thermal maturity is a critical parameter in petroleum exploration, indicating the extent to which sedimentary organic matter has been transformed into petroleum due to heat exposure over geological time.[1] The assessment of thermal maturity is essential for identifying source rocks that have entered the oil or gas generation window. Biomarkers, or "molecular fossils," are complex organic compounds found in petroleum and source rocks that are derived from formerly living organisms.[2] Their chemical structures can provide valuable information about the organic matter source, depositional environment, and the thermal history of the petroleum system.[2][3]